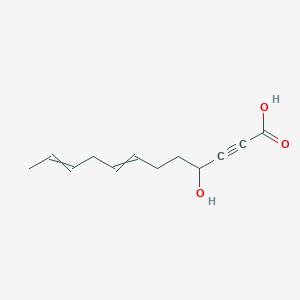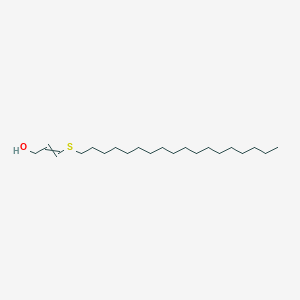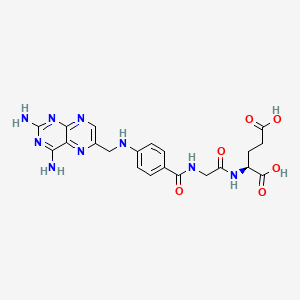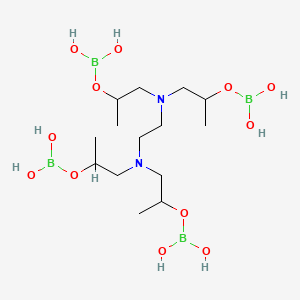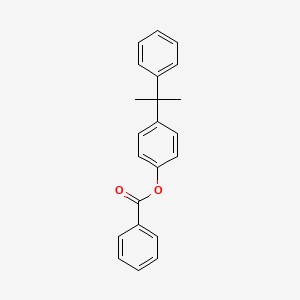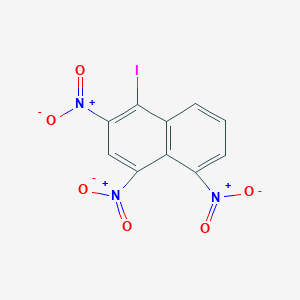![molecular formula C8H10O2 B14494123 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one CAS No. 63449-05-8](/img/structure/B14494123.png)
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-7-oxabicyclo[410]hept-4-en-3-one is a bicyclic organic compound that features a unique oxabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a functional additive in polymers.
作用機序
The mechanism of action of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one involves its interaction with specific molecular targets. The compound can undergo cationic polymerization, forming crosslinked insoluble thermosets . This process is initiated by thermolatent photoinitiators, which activate the compound under specific conditions, leading to the formation of a stable polymer network.
類似化合物との比較
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- β-Ionone-5,6-epoxide
Uniqueness
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
63449-05-8 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)6(9)4-3-5-7(8)10-5/h3-5,7H,1-2H3 |
InChIキー |
AENGNRUUPPMRNS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(O2)C=CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)
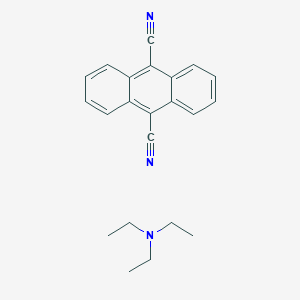
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)

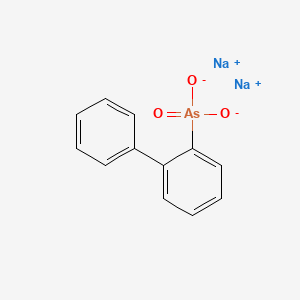
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
